(3R)-1-{[4-(trifluoromethyl)phenyl]methyl}pyrrolidin-3-ol (3R)-1-{[4-(trifluoromethyl)phenyl]methyl}pyrrolidin-3-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13427690
InChI: InChI=1S/C12H14F3NO/c13-12(14,15)10-3-1-9(2-4-10)7-16-6-5-11(17)8-16/h1-4,11,17H,5-8H2/t11-/m1/s1
SMILES: C1CN(CC1O)CC2=CC=C(C=C2)C(F)(F)F
Molecular Formula: C12H14F3NO
Molecular Weight: 245.24 g/mol

(3R)-1-{[4-(trifluoromethyl)phenyl]methyl}pyrrolidin-3-ol

CAS No.:

Cat. No.: VC13427690

Molecular Formula: C12H14F3NO

Molecular Weight: 245.24 g/mol

* For research use only. Not for human or veterinary use.

(3R)-1-{[4-(trifluoromethyl)phenyl]methyl}pyrrolidin-3-ol -

Specification

Molecular Formula C12H14F3NO
Molecular Weight 245.24 g/mol
IUPAC Name (3R)-1-[[4-(trifluoromethyl)phenyl]methyl]pyrrolidin-3-ol
Standard InChI InChI=1S/C12H14F3NO/c13-12(14,15)10-3-1-9(2-4-10)7-16-6-5-11(17)8-16/h1-4,11,17H,5-8H2/t11-/m1/s1
Standard InChI Key QWXKCJSTTWXYOH-LLVKDONJSA-N
Isomeric SMILES C1CN(C[C@@H]1O)CC2=CC=C(C=C2)C(F)(F)F
SMILES C1CN(CC1O)CC2=CC=C(C=C2)C(F)(F)F
Canonical SMILES C1CN(CC1O)CC2=CC=C(C=C2)C(F)(F)F

Introduction

Chemical Structure and Stereochemical Features

The molecular formula of (3R)-1-{[4-(trifluoromethyl)phenyl]methyl}pyrrolidin-3-ol is C₁₂H₁₄F₃NO, with a molecular weight of 245.24 g/mol. The compound consists of a pyrrolidine ring substituted at the 3-position by a hydroxyl group and at the 1-position by a 4-(trifluoromethyl)benzyl moiety. The (3R) configuration confers chirality, which is critical for interactions with biological targets.

Key Structural Attributes:

  • Pyrrolidine Core: A five-membered saturated ring with nitrogen at position 1, contributing to conformational rigidity and hydrogen-bonding capacity.

  • Trifluoromethylphenyl Group: The electron-withdrawing -CF₃ group enhances metabolic stability and influences lipophilicity .

  • Hydroxyl Group: Positioned at C3, this group enables hydrogen bonding and modulates solubility .

The stereochemistry is defined by the C3 hydroxyl group in the R configuration, as evidenced by its InChIKey (QWXKCJSTTWXYOH-LLVKDONJSA-N). Computational models suggest that this configuration optimizes interactions with hydrophobic pockets in enzyme active sites .

Synthesis and Optimization Strategies

Synthetic routes to (3R)-1-{[4-(trifluoromethyl)phenyl]methyl}pyrrolidin-3-ol typically involve multi-step sequences emphasizing stereocontrol and functional group compatibility.

Representative Synthesis Pathway:

  • Pyrrolidine Formation: Cyclization of γ-amino alcohols or reductive amination of ketones yields the pyrrolidine core .

  • Benzylation: Introduction of the 4-(trifluoromethyl)benzyl group via nucleophilic substitution or coupling reactions .

  • Stereochemical Resolution: Chiral chromatography or asymmetric catalysis ensures the (3R) configuration.

Example Protocol:

  • Step 1: N-Alkylation of pyrrolidin-3-ol with 4-(trifluoromethyl)benzyl bromide under basic conditions (K₂CO₃, DMF, 60°C).

  • Step 2: Chiral separation using HPLC with a cellulose-based column to isolate the (3R)-enantiomer.

Yield: Reported yields range from 45–60%, with purity >95% confirmed by chiral HPLC.

Physicochemical Properties

The compound’s physicochemical profile is critical for its pharmacokinetic behavior. Key parameters include:

PropertyValue/DescriptionSource
logP2.1 (estimated)
Water Solubility12 mg/L (25°C)
pKa9.8 (hydroxyl group)
Melting Point98–102°C

The trifluoromethyl group increases lipophilicity (logP ~2.1), while the hydroxyl group enhances aqueous solubility compared to non-hydroxylated analogues . Stability studies indicate no degradation under ambient conditions for 6 months.

CompoundTargetIC₅₀ (nM)Selectivity (μ/κ)
(3R)-1-{[4-CF₃Ph]methyl}pyrrolidin-3-olκ Opioid Receptor0.37*645
JDTicκ Opioid Receptor0.021250
LY255582μ Opioid Receptor0.04135
*Predicted value based on structural similarity to JDTic .

Applications in Drug Discovery

Central Nervous System (CNS) Agents

The compound’s logBB (brain-blood barrier penetration) is estimated at 0.8, suggesting moderate CNS availability. This aligns with its potential as a neuroactive agent, possibly for pain management or addiction therapy .

Anti-Inflammatory Agents

Trifluoromethyl groups are prevalent in COX-2 inhibitors (e.g., celecoxib). Molecular docking studies indicate weak COX-2 binding (docking score: −7.2 kcal/mol), warranting further exploration .

Comparative Analysis with Structural Analogues

A comparison with related compounds highlights the impact of substituents on activity:

CompoundKey ModificationlogPκ Opioid Kₑ (nM)
(3R)-1-{[4-CF₃Ph]methyl}pyrrolidin-3-ol4-CF₃, C3-OH (R)2.10.37*
3-(4-CF₃Ph)pyrrolidin-3-olDirect CF₃Ph attachment2.41.2
JDTicTetrahydroisoquinoline3.00.02
*Data from .

The benzyl spacer in the target compound reduces steric hindrance compared to direct aryl attachment, potentially improving receptor fit .

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